1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone

Beschreibung

BenchChem offers high-quality 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-14-8-6-12(7-9-14)17(20)10-13-11-18-15-4-2-3-5-16(15)19-13/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQZLLWINFFGSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375479 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73100-63-7 |

Source

|

| Record name | 1-(4-methoxyphenyl)-2-quinoxalin-2-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the heterocyclic ketone, 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one. As a member of the quinoxaline family—a scaffold of significant interest in medicinal chemistry—this molecule holds potential for applications in drug discovery and development. This document delineates the systematic nomenclature and structural features of the compound. A robust, transition-metal-free synthetic protocol is proposed, leveraging a Minisci-type radical acylation reaction for efficient C-H functionalization of the quinoxaline core. Furthermore, we detail the requisite spectroscopic techniques for structural verification, establishing a self-validating framework for its synthesis. The guide culminates in a discussion of the extensive biological activities associated with quinoxaline derivatives, particularly their role as kinase inhibitors in oncology, thereby contextualizing the therapeutic promise of this specific molecule. This paper is intended for researchers, chemists, and professionals in the field of drug development.

Nomenclature and Structural Elucidation

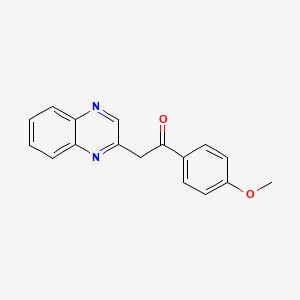

The compound in focus is systematically named 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one . This nomenclature precisely describes its molecular architecture:

-

Ethanone: A two-carbon acyl group with a ketone at position 1.

-

1-(4-Methoxyphenyl)-: The carbonyl carbon (C1) of the ethanone is substituted with a phenyl ring bearing a methoxy group at its para (position 4) location.

-

-2-(quinoxalin-2-yl): The alpha-carbon (C2) of the ethanone is attached to the C2 position of a quinoxaline ring system.

The quinoxaline moiety itself is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring. The unique electronic properties of this nitrogen-containing scaffold are central to the diverse biological activities exhibited by its derivatives.

Caption: Chemical structure of 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one.

Physicochemical Properties

A molecule's physicochemical profile is critical for predicting its pharmacokinetic and pharmacodynamic behavior. The properties for 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one, predicted using computational methods, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₂ | (Calculated) |

| Molecular Weight | 278.31 g/mol | (Calculated) |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar S.A. | 54.7 Ų | [1] |

Proposed Synthesis via Minisci-Type C-H Acylation

The direct functionalization of heteroaromatic C-H bonds is a cornerstone of modern synthetic efficiency. For the synthesis of the target molecule, we propose a transition-metal-free Minisci-type reaction. This approach involves the generation of an acyl radical from an aldehyde, which then adds to the electron-deficient quinoxaline ring.

Rationale and Mechanistic Insight

The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient heterocycles.[2] The quinoxaline ring, particularly when protonated, is sufficiently electron-poor to be susceptible to nucleophilic radical attack, with a preference for the C2 position.

The proposed reaction employs potassium persulfate (K₂S₂O₈) as an oxidant to generate an acyl radical from 2-(4-methoxyphenyl)acetaldehyde. The reaction is initiated by the thermal decomposition of the persulfate ion into sulfate radicals (SO₄⁻•). These radicals abstract the aldehydic hydrogen atom, yielding an acyl radical. This radical then adds to the protonated quinoxaline, forming a radical cation intermediate. A final oxidation step and deprotonation rearomatize the ring to yield the final product. The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst can facilitate the reaction.[2] This method avoids the use of transition metals, making it more cost-effective and environmentally benign.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the acylation of quinoxalines.[2]

Materials:

-

Quinoxaline (1.0 equiv)

-

2-(4-Methoxyphenyl)acetaldehyde (2.0 equiv)

-

Potassium persulfate (K₂S₂O₈) (3.0 equiv)

-

Tetrabutylammonium bromide (TBAB) (0.3 equiv)

-

Trifluoroacetic acid (TFA) (2.0 equiv)

-

Acetonitrile (CH₃CN) and Water (H₂O) in a 1:1 ratio

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quinoxaline (1.0 mmol, 130.1 mg) and 2-(4-methoxyphenyl)acetaldehyde (2.0 mmol, 300.4 mg).

-

Solvent Addition: Add acetonitrile (5 mL) and water (5 mL) to the flask. Stir the mixture to dissolve the reactants.

-

Reagent Addition: Add tetrabutylammonium bromide (0.3 mmol, 96.7 mg), followed by the slow addition of trifluoroacetic acid (2.0 mmol, 150 µL) to protonate the quinoxaline.

-

Initiation: Gently heat the mixture to 80 °C. Add potassium persulfate (3.0 mmol, 811 mg) portion-wise over 15 minutes. Causality Note: Portion-wise addition maintains a steady concentration of the oxidant and controls the reaction rate, preventing potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Self-Validation: The disappearance of the quinoxaline spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for the synthesis of 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one.

Spectroscopic Characterization for Structural Validation

To ensure the integrity of the synthesized compound, a thorough spectroscopic analysis is required. The expected data serves as a benchmark for structural confirmation.

-

¹H NMR (Proton NMR):

-

Quinoxaline Protons: Expect complex multiplets in the aromatic region (δ 7.7-8.5 ppm) corresponding to the protons on the quinoxaline ring. A distinct singlet for the proton at the C3 position should also be visible.

-

Methoxyphenyl Protons: Two doublets (an AA'BB' system) are expected in the aromatic region (δ 6.9-7.9 ppm) for the protons on the 4-methoxyphenyl ring.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm, integrating to three protons (–OCH₃).

-

Methylene Protons: A singlet corresponding to the two protons of the ethanone linker (–CH₂–) is expected, likely in the range of δ 4.0-4.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A characteristic peak in the downfield region (δ 190-200 ppm) for the ketone (C=O).

-

Aromatic Carbons: Multiple signals in the δ 114-165 ppm range corresponding to the carbons of the quinoxaline and methoxyphenyl rings. The carbon attached to the methoxy group will be significantly downfield.

-

Methylene Carbon: A signal for the –CH₂– linker, expected around δ 45-55 ppm.

-

Methoxy Carbon: A signal for the –OCH₃ carbon around δ 55 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.

-

Absorption bands around 1500-1600 cm⁻¹ for C=C and C=N stretching in the aromatic rings.

-

Bands in the 2850-3100 cm⁻¹ region for aromatic and aliphatic C-H stretching.

-

A distinct C-O stretching band for the methoxy ether around 1250 cm⁻¹ .

-

-

HRMS (High-Resolution Mass Spectrometry):

-

The calculated exact mass for C₁₇H₁₄N₂O₂ is 278.1055 . HRMS analysis should show a molecular ion peak [M+H]⁺ at m/z 279.1128, confirming the molecular formula.

-

Applications in Medicinal Chemistry and Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] This versatility stems from the ability of the quinoxaline ring to participate in π-π stacking, hydrogen bonding, and other interactions with biological targets.

Known Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as:

-

Anticancer Agents: Many quinoxaline-based molecules function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] Targets include VEGFR, PDGFR, and EGFR.[4]

-

Antimicrobial Agents: The scaffold is present in compounds with potent antibacterial and antifungal properties.[5]

-

Antiviral Agents: Certain derivatives have shown efficacy against various viruses, including respiratory pathogens.[6]

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of quinoxalines as kinase inhibitors, it is plausible that 1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one could target similar pathways. For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target in anti-angiogenic cancer therapy. The quinoxaline core can act as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration. The methoxyphenyl and ethanone moieties would occupy adjacent hydrophobic pockets, influencing binding affinity and selectivity.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by the title compound.

Conclusion and Future Directions

1-(4-methoxyphenyl)-2-(quinoxalin-2-yl)ethan-1-one is a structurally interesting compound that combines the privileged quinoxaline scaffold with a substituted acetophenone moiety. The synthetic route proposed herein offers an efficient and modern approach to its synthesis, avoiding the use of heavy metals. The well-established and diverse biological profile of related quinoxaline derivatives, particularly as kinase inhibitors, provides a strong rationale for investigating the therapeutic potential of this specific molecule.

Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines and relevant protein kinases. Structure-activity relationship (SAR) studies, involving modification of the methoxyphenyl ring and the ethanone linker, could lead to the optimization of potency and selectivity, paving the way for the development of novel therapeutic agents.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Chinese Chemical Letters, 23(5), 539-542. [Link]

-

Borah, P., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(1), 1-22. [Link]

-

Kumar, A., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry, 79(22), 11291–11297. [Link]

-

ResearchGate. (n.d.). ¹H NMR of 2-(4-methoxyphenyl) quinoxaline and 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

-

Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 145. [Link]

-

Gaber, M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(11), 1549. [Link]

-

Nakache, R., et al. (2020). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 25(23), 5586. [Link]

-

Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

-

Sharma, V., et al. (2023). SAR and potent compounds of quinoxaline derivatives. Chemical Biology & Drug Design, 101(1), 3-25. [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

The Quinoxaline Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has traversed a remarkable path from its initial synthesis in the late 19th century to its current status as a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of quinoxaline compounds, detailing the seminal synthetic methodologies, the chronological unveiling of their diverse biological activities, and the critical structure-activity relationship studies that have propelled their evolution as therapeutic agents. We delve into the foundational Hinsberg synthesis and trace the progression to modern, more efficient catalytic methods. Furthermore, this guide elucidates the key milestones in the recognition of quinoxalines as potent antibacterial, antiviral, anticancer, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights. Through a blend of historical context and contemporary research, this document aims to equip researchers and drug development professionals with a thorough understanding of the enduring legacy and future potential of the quinoxaline core.

The Genesis of a Privileged Scaffold: The Dawn of Quinoxaline Chemistry

The story of quinoxaline begins in 1884, a period of burgeoning discovery in organic chemistry. In a seminal work, German chemists Wilhelm Körner and Oscar Hinsberg reported the first synthesis of a quinoxaline derivative.[1][2] Their pioneering method, now famously known as the Hinsberg quinoxaline synthesis, involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and effective reaction provided access to a novel class of nitrogen-containing heterocyclic compounds and laid the groundwork for over a century of research and development.

The Hinsberg synthesis is a classic example of a condensation reaction, a fundamental transformation in organic chemistry. The reaction proceeds through the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.

Figure 1: The fundamental principle of the Hinsberg quinoxaline synthesis.

This discovery, while perhaps not initially aimed at therapeutic applications, opened the door to a vast chemical space that would later prove to be a rich source of biologically active molecules.

The Evolution of Synthesis: From Classical Methods to Green Chemistry

For many decades, the Hinsberg synthesis remained the primary method for constructing the quinoxaline core.[3] However, the classical approach often required harsh reaction conditions, such as high temperatures and the use of strong acids, and could be limited in its substrate scope.[4] As the demand for diverse quinoxaline derivatives grew, particularly with the advent of high-throughput screening in drug discovery, so too did the need for more efficient and versatile synthetic methodologies.

The late 20th and early 21st centuries witnessed a paradigm shift in quinoxaline synthesis, driven by the principles of green chemistry and the power of transition-metal catalysis.

Table 1: A Comparative Overview of Quinoxaline Synthetic Methodologies

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Hinsberg Synthesis | Acid or base catalyst | High temperature | Simple, well-established | Harsh conditions, limited scope |

| Microwave-Assisted Synthesis | Various catalysts | Microwave irradiation | Rapid reaction times, higher yields | Requires specialized equipment |

| Catalytic Methods | Transition metals (e.g., Cu, Pd, Au) | Milder conditions | High efficiency, broad substrate scope | Catalyst cost and toxicity |

| Green Chemistry Approaches | Bentonite clay, iodine, etc. | Room temperature, aqueous media | Environmentally friendly, cost-effective | May have lower yields for some substrates |

One of the significant advancements was the development of catalytic methods that allowed for the synthesis of quinoxalines under milder conditions and with greater functional group tolerance. For instance, the use of catalysts like iodine has enabled the oxidative cyclization of 1,2-diamines and hydroxyl ketones at room temperature.[2]

Figure 3: A timeline of key discoveries in the biological activity of quinoxaline compounds.

Early Glimmers of Antibacterial Activity: The first indication of the biological potential of quinoxalines emerged in the 1940s with the discovery of iodinin, a naturally occurring quinoxaline di-N-oxide with antibacterial properties. [5]This finding sparked interest in the antimicrobial applications of this scaffold. Later, in the 1970s, synthetic quinoxaline 1,4-dioxides like quinoxidine and dioxidine were introduced as broad-spectrum antibacterial agents in clinical practice. [5] The Advent of Anticancer Quinoxalines: A pivotal moment in the history of quinoxalines was the discovery of echinomycin, a quinoxaline-containing cyclic peptide antibiotic isolated from Streptomyces echinatus. [6][7]Echinomycin exhibited potent antitumor activity by intercalating with DNA, and it was one of the first bifunctional intercalating agents to enter clinical trials. [7][8]This discovery firmly established the quinoxaline core as a viable pharmacophore for the development of anticancer drugs.

A Plethora of Therapeutic Applications: The latter half of the 20th century and the beginning of the 21st century saw an explosion in research on the biological activities of quinoxaline derivatives. [9]Today, this versatile scaffold is known to exhibit a wide array of pharmacological effects, including:

-

Antiviral activity: Against a range of viruses, including HIV. [1]* Anti-inflammatory and analgesic effects. [4]* Antimalarial and antitubercular properties. [4]* Antidepressant activity. [4] This broad spectrum of activity underscores the remarkable versatility of the quinoxaline scaffold and its ability to interact with a multitude of biological targets.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The development of potent and selective quinoxaline-based drugs has been guided by extensive structure-activity relationship (SAR) studies. These investigations have revealed how modifications to the quinoxaline core influence its biological activity.

Anticancer Activity: For anticancer quinoxalines, several key SAR principles have emerged:

-

Substituents at the 2 and 3-positions: The nature of the substituents at these positions is critical for activity. Aromatic and heteroaromatic groups are often favored. For example, in a series of 2,3-substituted quinoxalin-6-amine analogs, 2,3-difuranyl derivatives showed superior antiproliferative activity compared to their 2,3-diphenyl counterparts. [10]* The role of the 6- and 7-positions: Substitution on the benzene ring of the quinoxaline nucleus can significantly impact potency. Electron-withdrawing groups, such as halogens, at the 6- and/or 7-positions often enhance anticancer activity. [1]Conversely, electron-donating groups can decrease activity. [9]* Linkers and Hybrid Molecules: The quinoxaline nucleus can be incorporated into hybrid molecules through various linkers to enhance therapeutic efficacy. The type of linker, whether aliphatic or heteroatomic, can influence the overall activity. [1] Antibacterial Activity: The SAR for antibacterial quinoxalines has also been extensively studied:

-

The Importance of N-oxides: The presence of 1,4-di-N-oxide functionalities is often crucial for potent antibacterial activity, as seen in compounds like quinoxidine and dioxidine. [5]* Substituents on the Quinoxaline Ring: The introduction of specific functional groups can modulate the antibacterial spectrum and potency. For instance, the incorporation of sulfur and nitrogen nucleophiles has been shown to enhance antifungal and antibacterial activities, respectively. [11]In some series, 4-triflouromethylanilino and 4-hydroxyanilino groups at the 2- and/or 3-positions were found to be important for good to moderate antibacterial activity. [11] These SAR insights are invaluable for the rational design of new quinoxaline derivatives with improved potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Representative Quinoxaline

To provide a practical understanding of quinoxaline synthesis, a detailed experimental protocol for the preparation of 2,3-diphenylquinoxaline via the classical Hinsberg reaction is presented below.

Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine (1.08 g, 0.01 mol)

-

Benzil (2.10 g, 0.01 mol)

-

Rectified spirit (ethanol) (20 mL)

-

Water

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 2.10 g of benzil in 10 mL of warm rectified spirit.

-

In a separate beaker, dissolve 1.08 g of o-phenylenediamine in 10 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm solution of benzil in the round-bottomed flask.

-

Warm the reaction mixture on a water bath for 30 minutes.

-

After 30 minutes, add water dropwise to the reaction mixture until a slight cloudiness persists.

-

Allow the mixture to cool to room temperature, during which time crystals of 2,3-diphenylquinoxaline will form.

-

Collect the crystals by filtration and wash them with a small amount of cold aqueous ethanol.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Expected Yield: ~90% Melting Point: 124-126 °C

This protocol provides a reliable method for the synthesis of a fundamental quinoxaline derivative and serves as a foundation for the exploration of more complex synthetic transformations.

Conclusion and Future Perspectives

From its humble beginnings in the laboratory of Körner and Hinsberg, the quinoxaline scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its remarkable range of biological activities, has cemented its status as a privileged structure in drug discovery. The journey from the classical Hinsberg synthesis to the sophisticated catalytic and green chemistry methods of today reflects the broader advancements in organic chemistry.

The continued exploration of the vast chemical space around the quinoxaline core, guided by a deeper understanding of its interactions with biological targets and informed by robust SAR studies, holds immense promise for the development of next-generation therapeutics. As researchers continue to unravel the complexities of human disease, the versatile and ever-evolving quinoxaline scaffold is poised to play an even more significant role in the quest for novel and effective medicines.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Zayed, M. F., & Ahmed, S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(23), 7805.

- Ali, M. R., et al. (2021).

- Shin, H., et al. (2004). Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Bioorganic & Medicinal Chemistry Letters, 14(18), 4657-4660.

- Gholam-Reza, K., & Malek, N. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.

- Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1362-1376.

- Srivastava, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. International Journal of Chemistry Papers, 1, 1-7.

-

Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved from [Link]

-

Slideshare. (2017). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]

-

Wikipedia. (2023). Echinomycin. Retrieved from [Link]

- El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4162.

- Asojo, O. A., et al. (2021). Naturally occurring quinoxaline-based antibiotic and anticancer agent echinomycin (8). In In Silico Drug Design. IntechOpen.

- Refaat, H. M., et al. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098.

- Khlebnikov, A. I., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 15(3), 329.

- Foster, B. J., et al. (1985). Echinomycin: the first bifunctional intercalating agent in clinical trials.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Echinomycin - Wikipedia [en.wikipedia.org]

- 7. Echinomycin: the first bifunctional intercalating agent in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocols: A Comprehensive Guide to the Analytical Characterization of Quinoxaline Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antibacterial, anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The precise elucidation and confirmation of their chemical structures are non-negotiable prerequisites for advancing drug discovery programs, understanding structure-activity relationships (SAR), and meeting regulatory standards. This guide provides a detailed overview and field-tested protocols for the essential analytical techniques required for the robust characterization of quinoxaline compounds. It is designed to empower researchers with the rationale behind methodological choices and to provide a self-validating framework for analysis.

The Strategic Workflow for Quinoxaline Characterization

The comprehensive analysis of a newly synthesized quinoxaline compound is a multi-faceted process. It begins with techniques that elucidate the primary molecular structure and concludes with methods that confirm purity and provide definitive stereochemical information. This integrated approach ensures an unambiguous and complete characterization.

Caption: General workflow for the characterization of quinoxaline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Application Note: NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like quinoxalines.[4] ¹H NMR provides detailed information about the electronic environment, number, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[5] For quinoxaline derivatives, the aromatic protons on the core ring typically resonate in the downfield region (δ 7.5–9.5 ppm).[5] The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents, allowing for unambiguous isomer determination. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for definitively assigning proton and carbon signals by revealing their correlations.[2][5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried quinoxaline sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH, -OH).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300-600 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for accurate integration).

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum to the residual solvent peak or TMS (δ 0.00 ppm).

-

Integrate the ¹H signals to determine the relative ratios of protons.

-

Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to deduce the proton connectivity.

-

Analyze the ¹³C spectrum to identify the number of unique carbon environments.[6] Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Data Presentation: Typical NMR Data for a 2-Phenylquinoxaline Core

| Nucleus | Type | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic CH (Quinoxaline) | 8.50 - 7.70 | Specific shifts depend on substituents and their positions. Protons adjacent to nitrogen are typically more downfield. |

| ¹H | Aromatic CH (Phenyl) | 7.60 - 7.30 | Pattern depends on the substitution of the phenyl ring. |

| ¹³C | Quaternary C (C2, C3) | 155 - 145 | Carbons directly involved in the pyrazine ring. |

| ¹³C | Quaternary C (C4a, C8a) | 142 - 140 | Bridgehead carbons. |

| ¹³C | Aromatic CH (Quinoxaline) | 132 - 128 | Carbons of the benzene portion of the quinoxaline core. |

| ¹³C | Phenyl Carbons | 140 - 128 | Includes both substituted and unsubstituted carbons of the phenyl ring. |

Mass Spectrometry (MS): Confirming Molecular Identity

Application Note: Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its elemental composition.[5] For quinoxaline derivatives, which are often polar, soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically produce the protonated molecular ion ([M+H]⁺) with minimal fragmentation, directly confirming the molecular weight.[6] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a mass measurement with high accuracy (typically <5 ppm error). This precision allows for the unambiguous determination of the elemental formula, a critical piece of data for characterizing a new chemical entity.[5]

Experimental Protocol: ESI-HRMS

-

Sample Preparation:

-

Prepare a dilute stock solution of the quinoxaline compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to promote protonation.

-

-

Instrument Parameters (ESI-TOF or Esi-Orbitrap):

-

Ionization Mode: Positive ESI is typically used for quinoxalines due to the basic nitrogen atoms.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (5-10 µL/min).

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Drying Gas (N₂): Set to an appropriate temperature (e.g., 300-350 °C) and flow rate to desolvate the ions.

-

Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-1000).

-

Resolution: Set to >10,000 (for TOF) or >60,000 (for Orbitrap) for HRMS analysis.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical formula.

-

Analyze any observed fragment ions to gain further structural information. For quinoxalines, fragmentation may involve the loss of substituents.

-

Data Presentation: Expected HRMS Data for 2-Phenyl-6-nitroquinoxaline (C₁₄H₉N₃O₂)

| Ion Type | Theoretical m/z | Observed m/z (Example) | Mass Error (ppm) | Description |

| [M+H]⁺ | 252.0717 | 252.0715 | -0.8 | Protonated Molecular Ion, confirms the elemental composition. |

| [M+Na]⁺ | 274.0536 | 274.0534 | -0.7 | Sodium Adduct, often observed alongside the protonated ion. |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For quinoxalines, FT-IR is excellent for confirming the presence of the aromatic C-H and C=C/C=N bonds of the heterocyclic core.[6][7] More importantly, it provides definitive evidence for the various substituents attached to the ring, such as C=O (carbonyl), N-H, O-H, or NO₂ (nitro) groups, each of which has a characteristic absorption frequency.[6]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: No special preparation is typically needed for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to specific functional groups.

-

Data Presentation: Characteristic IR Absorption Bands for Quinoxalines

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | C=N Stretch | Pyrazine Ring C=N |

| 1580 - 1450 | C=C Stretch | Aromatic Ring C=C |

| 1680 - 1650 | C=O Stretch | Carbonyl (e.g., in quinoxalin-2(1H)-ones)[6] |

| 1560 - 1520 & 1350 - 1310 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoxaline core.[7][8] Quinoxaline compounds typically display strong absorption bands in the UV region (200-400 nm).[7] The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore and are influenced by substituents and solvent polarity. This technique is valuable for confirming the presence of the extended aromatic system and is widely used for quantitative analysis via the Beer-Lambert law.[5]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the quinoxaline compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, chloroform[9], DMSO).

-

Prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration is 10⁻⁵ M.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

-

Record the spectrum over a range of 200-600 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If quantification is desired, create a calibration curve by plotting absorbance vs. concentration for a series of standards.

-

X-ray Crystallography: The Definitive Structure

Application Note: Single-crystal X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a compound. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, making it the ultimate tool for structural confirmation.[10] For novel quinoxaline derivatives, especially those with chiral centers or complex stereochemistry, an X-ray crystal structure provides irrefutable proof of the proposed structure.[10][11] The primary challenge is growing a single crystal of sufficient size and quality.

Experimental Protocol: Crystal Growth

-

Purification: The compound must be highly pure (>99%). Purify by recrystallization or chromatography.

-

Solvent Selection: Screen a range of solvents and solvent pairs (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.

-

-

Analysis: Once suitable crystals are formed, they are mounted and analyzed using a single-crystal X-ray diffractometer.

Chromatographic Techniques: Purity and Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of quinoxaline compounds and for developing quantitative analytical methods. A reversed-phase HPLC method with UV detection is most common. The method's ability to separate the main compound from starting materials, by-products, and degradation products is crucial for quality control in drug development. For volatile and thermally stable quinoxalines, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be employed.[12]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Sample and Mobile Phase Preparation:

-

Sample: Dissolve the quinoxaline compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

-

Degas both mobile phases before use.

-

-

Instrument Parameters:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV Diode Array Detector (DAD), monitoring at a λ_max determined from the UV-Vis spectrum (e.g., 254 nm, 320 nm).

-

Gradient Elution (Example):

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area (% Area/Area).

-

Analytical Method Validation: Ensuring Trustworthy Data

Application Note: For drug development professionals, simply having an analytical method is not enough; the method must be validated to prove its fitness for purpose.[13][14] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For a quantitative HPLC assay of a quinoxaline active pharmaceutical ingredient (API), key validation parameters must be assessed according to regulatory guidelines.[15]

Caption: Workflow for a typical HPLC method validation process.

Data Presentation: Key HPLC Method Validation Parameters & Acceptance Criteria

| Parameter | Purpose | Typical Protocol | Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only. | Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light). | Peak should be pure and free from co-eluting interferences. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze 5-6 standards across the expected concentration range. | Correlation coefficient (r²) ≥ 0.998. |

| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the target assay concentration. | Defined by the linearity study. |

| Accuracy | To determine the closeness of the measured value to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%.[15] |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between measurements. | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on different days, with different analysts/instruments. | Relative Standard Deviation (RSD) ≤ 2.0%.[15] |

| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≈ 10) or by precision at low concentrations. | RSD ≤ 10% at the LOQ level. |

| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | Deliberately vary parameters like pH (±0.2), column temperature (±5°C), flow rate (±10%). | System suitability parameters remain within limits; results are not significantly affected. |

References

-

El-Husseiny W.M., El-Sayed M.A., Abdel-Aziz N.I., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4966. Available from: [Link]

-

ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link]

-

Haga, M., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 45(3), 755-762. Available from: [Link]

-

Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311. Available from: [Link]

-

MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. Available from: [Link]

-

Brezova, V., et al. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 21(11), 1579. Available from: [Link]

-

Hassan, A. S., et al. (2013). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Chemistry, 2013, 852579. Available from: [Link]

-

Mohamed, G. G., et al. (2014). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure, 1076, 478-487. Available from: [Link]

-

Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics, 1-15. Available from: [Link]

-

ResearchGate. (n.d.). UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. Available from: [Link]

-

Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3249. Available from: [Link]

-

de Souza, A. C. C., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250. Available from: [Link]

-

Trefz, F. K., et al. (1976). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Biomedical Mass Spectrometry, 3(6), 299-304. Available from: [Link]

-

ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Available from: [Link]

-

Thompson, M., et al. (2002). Validation of analytical methods. Pure and Applied Chemistry, 74(5), 835-855. Available from: [Link]

-

Hostettmann, K., et al. (1987). Liquid chromatographic investigation of quinoxaline antibiotics and their analogues by means of ultraviolet diode-array detection. Journal of Chromatography A, 404, 271-279. Available from: [Link]

-

eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Available from: [Link]

-

IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Available from: [Link]

-

ResearchGate. (2024). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. Available from: [Link]

-

YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]

-

Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Available from: [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available from: [Link]

-

Feed Industry HACCP and PCQI Training. (n.d.). Validation of qualitative analytical methods. Available from: [Link]

-

ResearchGate. (n.d.). Formation of quinoxalinol/ quinoxaline derivatives. Available from: [Link]

-

Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 2(1), 1-5. Available from: [Link]

-

Wang, J., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Journal of AOAC INTERNATIONAL, 104(5), 1369-1376. Available from: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

-

ResearchGate. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Available from: [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In: Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available from: [Link]

-

CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Available from: [Link]

-

ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Available from: [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bionmr.unl.edu [bionmr.unl.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 15. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoxalines

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, compelling the scientific community to explore and validate new classes of antimicrobial compounds. Among these, quinoxaline derivatives have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] Quinoxalines, which are bicyclic heterocyclic compounds, have demonstrated activity against a range of pathogenic bacteria and fungi.[4][5] Their mechanism of action is often multifaceted, with some derivatives acting as DNA intercalating agents that disrupt DNA synthesis, while others, particularly quinoxaline 1,4-di-N-oxides, can induce oxidative DNA damage through the generation of reactive oxygen species (ROS) under hypoxic conditions.[6]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental framework for the systematic evaluation of the antimicrobial properties of novel quinoxaline compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, ensuring a robust and reproducible evaluation process. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized throughout to ensure the generation of high-quality, comparable data.[7][8]

Section 1: Foundational Assays for Antimicrobial Activity

The initial assessment of a novel quinoxaline derivative begins with determining its fundamental antimicrobial properties. This section details the core assays for establishing the minimum concentration of the compound required to inhibit or kill microorganisms.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method, as recommended by CLSI and EUCAST, is the most common and reliable technique for determining MIC values.[7][10]

Causality Behind Experimental Choices: This assay provides a quantitative measure of the potency of the quinoxaline compound. By testing a range of concentrations, it allows for a direct comparison of activity against different microbial strains and with existing antibiotics. The use of standardized media and inoculum density is critical for reproducibility and for comparing results across different studies.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Quinoxaline Stock Solution: Dissolve the quinoxaline derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Ensure the final concentration of the solvent in the assay does not exceed a level that affects microbial growth (typically ≤1% v/v).

-

Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the quinoxaline working solution (diluted from the stock in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the quinoxaline compound at which there is no visible growth (turbidity) as observed by the naked eye.

Table 1: Example MIC Data for a Novel Quinoxaline Derivative (QX-001)

| Microorganism | ATCC Strain | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 2 |

| Escherichia coli | 25922 | 8 |

| Pseudomonas aeruginosa | 27853 | 16 |

| Candida albicans | 90028 | 4 |

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay is a critical next step to differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Causality Behind Experimental Choices: For certain severe infections, a bactericidal agent is preferred over a bacteriostatic one. The MBC provides this crucial information. The MBC is determined by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar to see if the bacteria have been killed or merely inhibited.[13]

Experimental Protocol: MBC Assay

-

Following MIC Determination: Use the 96-well plate from the completed MIC assay.

-

Sub-culturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

Determining the MBC: The MBC is the lowest concentration of the quinoxaline compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Diagram 1: Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Section 2: Characterizing the Dynamics of Antimicrobial Action

Understanding the rate and concentration-dependency of antimicrobial killing is crucial for predicting in vivo efficacy.

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate of bacterial killing over time in the presence of an antimicrobial agent.[14][15] It provides valuable information on whether the quinoxaline's activity is concentration-dependent or time-dependent.[16]

Causality Behind Experimental Choices: A time-kill assay offers a more detailed picture of the antimicrobial effect than the static MIC/MBC endpoints. By sampling at multiple time points, it reveals how quickly the compound acts and whether higher concentrations lead to faster or more complete killing. This information is vital for optimizing dosing regimens.

Experimental Protocol: Time-Kill Kinetics Assay

-

Preparation: Prepare flasks containing CAMHB with the quinoxaline compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Quantification: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Diagram 2: Time-Kill Kinetics Assay Workflow

Caption: Time-Kill Kinetics Assay Workflow.

Section 3: Advanced In Vitro Evaluations

Beyond basic susceptibility testing, a comprehensive evaluation of a novel antimicrobial agent should include its activity against complex bacterial communities (biofilms), its potential for synergistic interactions with existing drugs, and its safety profile.

Anti-Biofilm Activity Assay

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step. The crystal violet assay is a common method for quantifying biofilm mass.[17]

Causality Behind Experimental Choices: Since many chronic and device-related infections are biofilm-mediated, demonstrating anti-biofilm activity significantly increases the therapeutic potential of a new compound. This assay quantifies the compound's ability to interfere with bacterial attachment, maturation, or the integrity of the biofilm matrix.[18]

Experimental Protocol: Crystal Violet Anti-Biofilm Assay

-

Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a diluted bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) along with various concentrations of the quinoxaline compound. Include a no-compound control.

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells and wash the wells carefully with PBS to remove any remaining non-adherent bacteria.

-

Fixation: Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes or by air-drying.

-

Staining: Discard the methanol and add 150 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.

Antimicrobial Synergy Testing: The Checkerboard Assay

Combining antimicrobial agents can lead to synergistic (enhanced), additive, indifferent, or antagonistic (reduced) effects. The checkerboard assay is a systematic method to evaluate the interaction between a quinoxaline derivative and a conventional antibiotic.[19][20]

Causality Behind Experimental Choices: Synergy can potentially lower the required therapeutic doses of both drugs, reducing toxicity and combating resistance. The checkerboard assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction.[21][22]

Experimental Protocol: Checkerboard Assay

-

Plate Setup: In a 96-well plate, prepare serial dilutions of the quinoxaline compound (Drug A) along the x-axis and a second antimicrobial (Drug B) along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FIC index using the following formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Table 2: Interpretation of FIC Index Values

| FIC Index | Interaction | Implication |

| ≤ 0.5 | Synergy | The combined effect is greater than the sum of individual effects. |

| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of individual effects. |

| > 1.0 to ≤ 4.0 | Indifference | The drugs do not interact. |

| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone. |

Cytotoxicity Assays: Assessing Safety and Selectivity

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. In vitro cytotoxicity assays are essential for an initial safety assessment.

Causality Behind Experimental Choices: These assays provide a preliminary therapeutic index by comparing the concentration of the compound that is toxic to mammalian cells with the concentration that is effective against microbes (MIC). Assays like the MTT and LDH assays measure different aspects of cell health—metabolic activity and membrane integrity, respectively—providing a more complete picture of potential toxicity.[23]

3.3.1 MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoxaline compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

3.3.2 Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[25]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Prepare and treat cells with the quinoxaline compound as described for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture.

-

Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

-

Quantification: Measure the absorbance at approximately 490 nm. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent).

Conclusion

The protocols outlined in this guide provide a structured and comprehensive approach to evaluating the antimicrobial potential of novel quinoxaline derivatives. By systematically determining MIC, MBC, time-kill kinetics, anti-biofilm activity, synergistic interactions, and cytotoxicity, researchers can build a robust data package to support the advancement of promising candidates in the drug development pipeline. The emphasis on standardized methodologies and the understanding of the scientific principles behind each assay are paramount for generating reliable and impactful results in the critical search for new weapons against antimicrobial resistance.

References

-

Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH. Available at: [Link]

-

Minimum bactericidal concentration. (n.d.). Grokipedia. Available at: [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Available at: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

-

Crystal violet assay. (n.d.). Bio-protocol. Available at: [Link]

-

Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. (2019). SciSpace. Available at: [Link]

-

Synthesis and antimicrobial activity of certain novel quinoxalines. (2009). ResearchGate. Available at: [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2022). RSC Publishing. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). PMC - NIH. Available at: [Link]

-

A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Available at: [Link]

-

EUCAST: EUCAST - Home. (n.d.). EUCAST. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. (2021). NIH. Available at: [Link]

-

New and simplified method for drug combination studies by checkerboard assay. (2021). NIH. Available at: [Link]

-

General Biofilm Assay Protocol. (n.d.). iGEM. Available at: [Link]

-

Disk Diffusion and Quality Control. (n.d.). EUCAST. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Available at: [Link]

-

CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). PMC - NIH. Available at: [Link]

-

Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. (2020). PubMed. Available at: [Link]

-

Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Available at: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2019). ResearchGate. Available at: [Link]

-

M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (2012). ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. Available at: [Link]

-

Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. (2025). MDPI. Available at: [Link]

-

Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]

-

Time kill kinetics and antibiofilm activity. (2023). Bio-protocol. Available at: [Link]

-

Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Available at: [Link]

-

Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. (2022). NIH. Available at: [Link]

-

CLSI M02-A11 CLSI M100-S22 and CLSI M07-A9. (n.d.). ANSI Webstore. Available at: [Link]

-

LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). NIH. Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Available at: [Link]

-

Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]

-

How to conduct a crystal violet assay for quantifying biofilm? (2016). ResearchGate. Available at: [Link]

-

Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Available at: [Link]

-

EUCAST expert rules in antimicrobial susceptibility testing. (2012). PubMed. Available at: [Link]

-

Recognized Consensus Standards: Medical Devices. (2024). FDA. Available at: [Link]

-

Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023). MDPI. Available at: [Link]

-

Time kill assays for Streptococcus agalactiae and synergy testing. (2015). Protocols.io. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. protocols.io [protocols.io]

- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 11. grokipedia.com [grokipedia.com]

- 12. microchemlab.com [microchemlab.com]

- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

- 15. emerypharma.com [emerypharma.com]

- 16. japsonline.com [japsonline.com]

- 17. Crystal violet assay [bio-protocol.org]

- 18. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. mdpi.com [mdpi.com]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Throughput Quantification of 1-(4-Methoxyphenyl)-2-quinoxalin-2-ylethanone using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Abstract